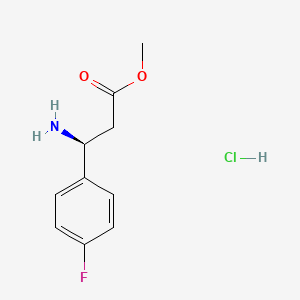
3,3-difluoro-1-(methoxymethyl)cyclobutane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-difluoro-1-(methoxymethyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C7H10F2O3 and a molecular weight of 180.15 g/mol It is characterized by the presence of a cyclobutane ring substituted with two fluorine atoms, a methoxymethyl group, and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-1-(methoxymethyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a difluorocyclobutane derivative with methoxymethyl chloride in the presence of a base, followed by carboxylation to introduce the carboxylic acid group . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3,3-difluoro-1-(methoxymethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atoms and methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclobutanone derivatives, while reduction can produce difluorocyclobutanol derivatives.
科学研究应用
3,3-difluoro-1-(methoxymethyl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3,3-difluoro-1-(methoxymethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The methoxymethyl group may also influence its solubility and bioavailability, making it a valuable compound for drug development and other applications.
相似化合物的比较
Similar Compounds
- 3,3-difluorocyclobutane-1-carboxylic acid
- 3,3-difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid
- 3,3-difluoro-1-(chloromethyl)cyclobutane-1-carboxylic acid
Uniqueness
3,3-difluoro-1-(methoxymethyl)cyclobutane-1-carboxylic acid is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and physical properties
属性
CAS 编号 |
2147633-38-1 |
|---|---|
分子式 |
C7H10F2O3 |
分子量 |
180.15 g/mol |
IUPAC 名称 |
3,3-difluoro-1-(methoxymethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H10F2O3/c1-12-4-6(5(10)11)2-7(8,9)3-6/h2-4H2,1H3,(H,10,11) |
InChI 键 |
TUFQNTWQZKUXAF-UHFFFAOYSA-N |
规范 SMILES |
COCC1(CC(C1)(F)F)C(=O)O |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



